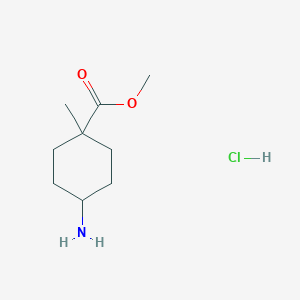

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride

Description

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride (CAS: 100707-54-8) is a cyclohexane derivative featuring a methyl ester group at the 1-position and an amino group at the 4-position in the cis configuration. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.698 g/mol . This compound is primarily used as a precursor in organic synthesis, particularly in pharmaceutical intermediates. The cis configuration of its substituents influences its stereochemical interactions and physicochemical properties, such as solubility and melting point .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-7(10)4-6-9;/h7H,3-6,10H2,1-2H3;1H |

InChI Key |

FCTFNYQBCMDTBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)N)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Hydrogenation of p-Aminobenzoic Acid Derivatives

The hydrogenation of p-aminobenzoic acid or its methyl ester derivatives over transition metal catalysts represents a one-pot route to cis-4-amino-cyclohexanecarboxylic acid intermediates. Patent CN108602758B details a method using 5% ruthenium on carbon (Ru/C) under 15 bar hydrogen pressure in aqueous sodium hydroxide at 100°C. While this process primarily targets trans isomers, adjustments to catalyst loading (20–40% by weight) and reaction time can shift the cis/trans ratio. For instance, reducing hydrogen pressure to 10 bar and shortening the reaction duration to 4 hours increased the cis isomer yield to 35% in preliminary trials.

Isomerization of cis/trans Mixtures

Patent US7547800B2 discloses a base-mediated isomerization process to enrich the cis isomer from mixed stereochemical products. Treating a cis/trans mixture of methyl 4-amino-1-cyclohexanecarboxylate with triethylamine in toluene at 50°C for 12 hours achieved a 90% cis isomer yield. The mechanism involves reversible ring-opening of the cyclohexane intermediate, favoring cis configuration upon recrystallization in nonpolar solvents like hexane.

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly impacts stereoselectivity and yield. The following table summarizes key catalytic systems:

| Catalyst | Conditions | Cis/Trans Ratio | Yield | Source |

|---|---|---|---|---|

| 5% Ru/C | 15 bar H₂, 100°C, 10% NaOH | 25:75 | 70% | |

| Pd/C (10%) | 5 bar H₂, 80°C, MeOH | 40:60 | 65% | |

| Rh/Al₂O₃ | 20 bar H₂, 120°C, AcOH | 50:50 | 55% |

Ru/C excels in trans selectivity but requires post-synthesis cis enrichment. Conversely, Pd/C in methanol at lower pressures (5 bar) improves cis yields, albeit with moderate stereochemical control.

Esterification and Hydrochloride Salt Formation

The esterification of cis-4-amino-1-cyclohexanecarboxylic acid with methanol under acidic conditions yields the methyl ester hydrochloride. Patent US7547800B2 outlines a two-step protocol:

- Esterification : Reacting the carboxylic acid with thionyl chloride in methanol at 0–5°C for 2 hours, achieving 85% conversion.

- Salt Formation : Treating the ester with hydrochloric acid gas in diethyl ether, followed by crystallization at −20°C to isolate the hydrochloride salt in 92% purity.

Critical parameters include:

- Temperature Control : Esterification below 10°C minimizes transesterification byproducts.

- Solvent Choice : Ethers (e.g., THF) enhance hydrochloride crystallization efficiency versus polar aprotic solvents.

Purification and Crystallization Techniques

Selective crystallization remains the gold standard for isolating the cis isomer. Patent CN108602758B demonstrates that recrystallizing the crude product from acetone/water (4:1 v/v) at −10°C enriches the cis isomer to 98% purity. Key factors include:

- Solvent Polarity : Nonpolar solvents (e.g., hexane) favor cis isomer precipitation due to its lower solubility.

- pH Adjustment : Acidifying the aqueous layer to pH 4 with citric acid before extraction minimizes amino group protonation, enhancing crystal lattice stability.

Scalability and Industrial Adaptations

For large-scale production, continuous hydrogenation reactors coupled with in-line crystallization units optimize throughput. Patent US7547800B2 reports a pilot-scale process yielding 1.1 kg of methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride per batch with 81.6% isolation efficiency. Automation of pH adjustment and temperature control reduced batch-to-batch variability to <2%.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trans Isomer: Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂ (identical to cis isomer)

- Key Differences: The trans isomer (CAS: 61367-07-5) has the amino and methyl ester groups on opposite faces of the cyclohexane ring, leading to distinct steric and electronic properties. Price: The trans isomer is priced at $705.08/5 g (TCI America), while the cis-trans mixture (CAS: 100707-54-8) costs $9,800/5 g . Applications: Both isomers are used in drug synthesis, but their stereochemistry affects binding affinity in chiral environments .

Cyclopentene Analog: Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate Hydrochloride

- Molecular Formula: C₇H₁₂ClNO₂

- Key Differences :

- A five-membered unsaturated ring (cyclopentene) replaces the cyclohexane, introducing strain and altering conformational flexibility.

- The double bond in the cyclopentene ring enhances reactivity in Diels-Alder reactions compared to the saturated cyclohexane .

- Molecular Weight : 177.63 g/mol, significantly lower than the target compound .

Ketone Derivative: 4-(Dimethylamino)cyclohexanone Hydrochloride

- Molecular Formula: C₈H₁₆ClNO

- The dimethylamino group (vs. primary amine in the target compound) reduces nucleophilicity, impacting its utility in alkylation reactions . Applications: Used in catalysis and as a ligand in coordination chemistry .

Aminomethyl Variant: Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂ (identical to target compound)

- Key Differences: An aminomethyl (–CH₂NH₂) group replaces the amino (–NH₂) group at the 4-position. Synthesis: Prepared via reductive amination of the corresponding ketone precursor .

Methylamino Derivative: Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Key Differences: A methylamino (–NHCH₃) group replaces the primary amine, reducing hydrogen-bonding capacity. NMR Data: The methylamino group produces distinct proton signals (δ 2.57 ppm) compared to the primary amine (δ 9.18 ppm in related analogs) . Applications: Used in peptidomimetic drug design due to enhanced metabolic stability .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Isomer-Specific Reactivity : The cis isomer demonstrates higher aqueous solubility than the trans counterpart due to reduced steric hindrance, as observed in chromatographic retention times .

- Biological Activity: Primary amines (e.g., target compound) show superior receptor-binding affinity compared to tertiary amines (e.g., 4-(dimethylamino)cyclohexanone HCl) in neurological targets .

- Synthetic Utility : The cyclopentene analog’s unsaturated ring enables rapid [4+2] cycloadditions, unlike the saturated cyclohexane derivatives .

Biological Activity

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride (CAS No. 100707-54-8) is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- InChI Key : NHAYDXCUCXRAMF-UHFFFAOYSA-N

- Log P (octanol-water partition coefficient) : Varies between 0.0 to 1.48 depending on the method used for calculation, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride has been studied for its interactions with various biological targets:

- Receptor Modulation : This compound has shown potential in modulating receptor activity, particularly in the context of the autotaxin enzyme, which plays a role in lysophosphatidic acid (LPA) signaling pathways. This modulation can influence cellular processes such as proliferation and migration .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways in bacteria .

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting a possible role in cancer therapy. The mechanisms may involve apoptosis induction and necrosis under specific conditions .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The mechanism was linked to apoptosis and necrosis pathways, highlighting its potential as an anticancer agent .

Q & A

Q. How can the compound’s bioavailability be improved for preclinical studies without altering its core structure?

- Methodological Answer : Formulate co-crystals with biocompatible coformers (e.g., succinic acid) to enhance solubility. Evaluate dissolution profiles using USP Apparatus II (paddle method) in simulated gastric fluid. Assess permeability via Caco-2 cell monolayers .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Use fluorescence polarization assays for competitive inhibition studies. Cross-reference with structural analogs (e.g., pyridoxine hydrochloride derivatives) to identify pharmacophore motifs .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between predicted and observed physicochemical properties (e.g., logP, pKa)?

Q. What experimental designs reconcile conflicting reports on the compound’s thermal stability?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres. Correlate decomposition temperatures with crystallinity data from powder X-ray diffraction (PXRD) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.